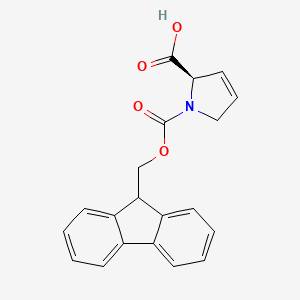
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-3,4-dehydro-L-proline is a modified form of the amino acid proline. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a double bond between the 3rd and 4th carbon atoms in the proline ring. This compound has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Fmoc-3,4-dehydro-L-proline are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to ensure high yield and purity of the product. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings .
化学反应分析
Types of Reactions
Fmoc-3,4-dehydro-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the double bond in the proline ring.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can result in saturated proline analogs .
科学研究应用
Chemistry
In chemistry, Fmoc-3,4-dehydro-L-proline is used as a building block in peptide synthesis. Its unique structure allows for the creation of peptides with specific conformational properties, which are valuable in the study of protein folding and function .
Biology
In biological research, this compound is used to study the effects of proline modifications on protein structure and function. It is also used in the development of peptide-based drugs and biomaterials .
Medicine
In medicine, Fmoc-3,4-dehydro-L-proline is explored for its potential therapeutic applications. It is used in the design of novel drugs targeting specific enzymes and receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the production of specialized peptides and proteins for research and development purposes. It is also used in the manufacture of diagnostic reagents and biotechnological products .
作用机制
The mechanism of action of Fmoc-3,4-dehydro-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the Fmoc group and the double bond in the proline ring can influence the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
Fmoc-Proline: Similar to Fmoc-3,4-dehydro-L-proline but lacks the double bond in the proline ring.
Fmoc-4-hydroxy-L-proline: Contains a hydroxyl group instead of a double bond.
Fmoc-3,4-dihydroxy-L-proline: Contains two hydroxyl groups in place of the double bond.
Uniqueness
Fmoc-3,4-dehydro-L-proline is unique due to the presence of the double bond in the proline ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
属性
分子式 |
C20H17NO4 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m1/s1 |
InChI 键 |
OALUMAMYGOBVTF-GOSISDBHSA-N |
手性 SMILES |
C1C=C[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
规范 SMILES |
C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3-[(4-chloro-2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13888116.png)
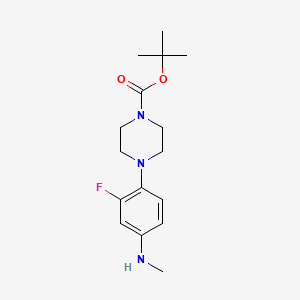
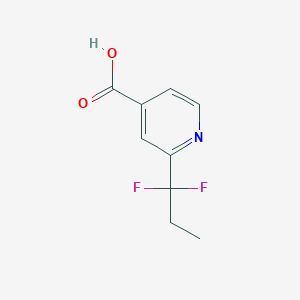
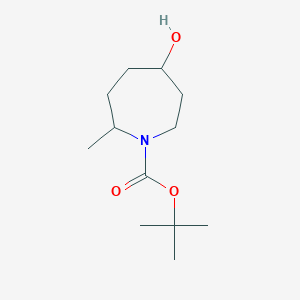
![2-Methylspiro[3.4]octan-5-ol](/img/structure/B13888136.png)
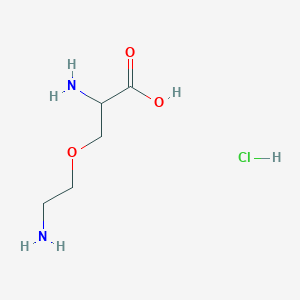
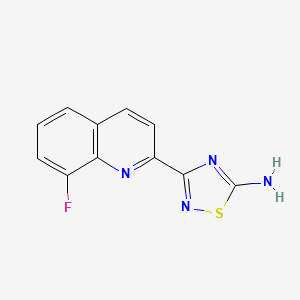
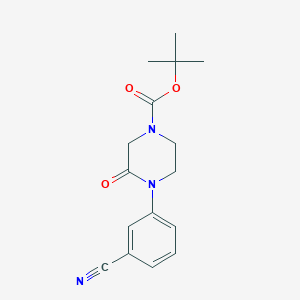
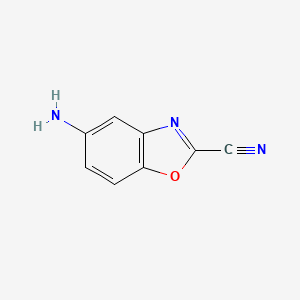
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
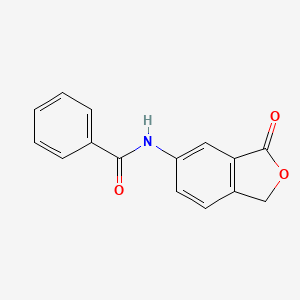
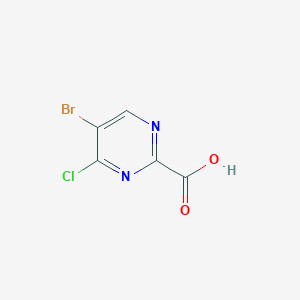
![4-(7-Bromo-2-chloro-6-nitrothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13888175.png)
![Methyl 7-(furan-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13888183.png)
